molecular formula C7H15NO2 B091818 Tert-butyl 3-aminopropanoate CAS No. 15231-41-1

Tert-butyl 3-aminopropanoate

Cat. No.: B091818
CAS No.: 15231-41-1
M. Wt: 145.2 g/mol
InChI Key: ZJXHVYSDMUKUCA-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopropanoate: is an organic compound with the molecular formula C7H15NO2 . It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 3-aminopropanoate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It is used in the preparation of bioconjugates for research in molecular biology and biochemistry.

Medicine:

    Drug Development: This compound is utilized in the development of new drugs, particularly those targeting neurological and metabolic disorders.

Industry:

Safety and Hazards

Tert-butyl 3-aminopropanoate is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It is toxic if inhaled and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Tert-butyl 3-aminopropanoate is a type of PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein.

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein.

Result of Action

The result of the action of this compound is the degradation of its target protein . This can lead to changes in cellular processes in which the target protein is involved. The specific effects would depend on the identity and function of the target protein.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Tert-butyl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the synthesis of this compound involves similar esterification processes but on a larger scale. .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-aminopropanoate can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • Tert-butyl 2-aminopropanoate
  • Tert-butyl 4-aminobutanoate
  • Tert-butyl 3-aminobutanoate

Comparison:

Properties

IUPAC Name

tert-butyl 3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXHVYSDMUKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400603
Record name tert-butyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-41-1
Record name tert-butyl 3-aminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-aminopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of β-alanine t-butyl ester hydrochloride (5 mmol, SIGMA) in CH2Cl2 (20 mL) was added triethylamine (5 mmol) at RT After the solution was stirred at RT for 15 mins, the precipitate formed was filtered and the CH2Cl2 was removed in vacuo to give the free amine, β-alanine t-butyl ester.
Quantity
5 mmol
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reactant
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5 mmol
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reactant
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20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of N(benzyloxycarbonyl)-3(S)-hydroxymethyl-β-alanine tert-butyl ester (3.1 g) and triethylamine (1.35 ml) in dichloromethane (25 ml) was added a solution of methanesulfonyl chloride (1.35 ml) in dichloromethane (5 ml), under ice cooling. After stirring at room temperature for 1 hour. The mixture was poured into water and extracted with dichloromethane. The extract was washed with water, brine and dried over MgSO4, and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with CHCl3 to give N-(benzyloxycarbonyl)-3(S)-methanesulfonyloxymethyl)-β-alanine tert-butyl ester (3.1 g) as an colorless oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
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1.35 mL
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reactant
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25 mL
Type
solvent
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1.35 mL
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reactant
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5 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Compounds of formula IX may be prepared according to Scheme V. Alkylation of the secondary amine in a compound of formula VII or formula VIIa with 2-(N-Boc amino)ethyl chloride (prepared according to the procedure of Tanaka (Chem. Pharm. Bull. 1988, 36, 3125) in the presence of Et3N in a solvent such as CH2Cl2 or DMF gives the N-Boc ethylamine derivative of formula XI. Removal of the Boc group is accomplished by treatment with TFA in a solvent such as CH2Cl2 to give naphthyl-8-azabicyclo[3.2.1]octene/naphthyl-8-azabicyclo[3.2.1]octane of formula IX.
[Compound]
Name
formula IX
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secondary amine
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formula VII
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate in the context of the research?

A1: The reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone (a triptycene bisquinone derivative) and this compound is significant because it highlights the unique reactivity of this specific triptycene bisquinone with different types of amines. [] The research found that while primary amines yielded substitution products, secondary amines led to different reaction outcomes. This observation suggests that both the basicity/nucleophilicity and steric hindrance of the amine play crucial roles in determining the reaction pathway. [] Understanding these reactivity patterns is essential for the targeted synthesis of desired triptycene bisquinone derivatives with potentially enhanced biological activities.

Q2: How was the structure of the product resulting from the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and this compound confirmed?

A2: The structure of the product, 2-bromo-3-[2-(tert-butoxycarbonyl)ethylamino]-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone, was definitively confirmed using single-crystal X-ray analysis. [] This technique provides a three-dimensional representation of the molecule, allowing researchers to unequivocally determine the arrangement of atoms and confirm the product's structure.

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